Setazindol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
56481-43-7 |
|---|---|
Molecular Formula |
C15H16ClNO |
Molecular Weight |
261.74 g/mol |
IUPAC Name |
(4-chlorophenyl)-[2-(methylaminomethyl)phenyl]methanol |
InChI |
InChI=1S/C15H16ClNO/c1-17-10-12-4-2-3-5-14(12)15(18)11-6-8-13(16)9-7-11/h2-9,15,17-18H,10H2,1H3 |
InChI Key |
GMQRLEHODLAXAW-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=CC=C1C(C2=CC=C(C=C2)Cl)O |
Related CAS |
27683-73-4 (hydrochloride) |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Setazindol
Established Synthetic Pathways for Setazindol
While detailed, step-by-step laboratory procedures for this compound synthesis are not extensively detailed in readily available public domain search results, some patent literature and chemical databases allude to its preparation. This compound's structure suggests potential synthetic routes involving the formation of the central methanol (B129727) moiety and the introduction of the methylaminomethyl and 4-chlorophenyl substituents onto a phenyl ring.
Precursor Identification and Sourcing for this compound Synthesis
Based on the chemical structure of this compound, potential precursors would include a phenyl derivative substituted with a group that can be transformed into the methylaminomethyl group, and a 4-chlorophenyl Grignard or organolithium reagent, or a similarly functionalized 4-chlorophenyl compound that can react with a carbonyl or equivalent electrophilic center on the phenyl precursor. Another key precursor would be a compound providing the methanol functionality. Given the structure, a likely approach could involve the reaction between a substituted benzaldehyde (B42025) or ketone and an organometallic reagent, followed by reduction or further functional group transformations. Alternatively, a phthalide (B148349) or related cyclic precursor could be opened and functionalized.
While specific commercial sourcing information for this compound precursors is not detailed in the search results, general chemical synthesis relies on readily available starting materials or intermediates that can be synthesized through known procedures. The complexity of the this compound structure suggests that its synthesis would involve multiple steps from simpler, commercially available building blocks.
Reaction Mechanisms and Conditions in this compound Synthesis
Specific reaction mechanisms and conditions for the synthesis of this compound are not explicitly described in the provided search snippets. However, based on the functional groups present in this compound, common organic reactions likely involved in its synthesis could include:
Formation of the alcohol: This could potentially involve the addition of an organometallic reagent (like a Grignard or organolithium) to a carbonyl compound (aldehyde or ketone), or the reduction of a ketone or ester.
Introduction of the methylaminomethyl group: This might involve reactions such as reductive amination of an aldehyde or ketone with methylamine, or nucleophilic substitution reactions on a suitably functionalized precursor.
Formation of the substituted phenyl rings: These moieties would likely be present in the initial precursors or formed through electrophilic aromatic substitution or cross-coupling reactions.
Without specific literature detailing the patented or established synthetic routes, providing precise reaction temperatures, pressures, catalysts, or solvents remains speculative. Patent literature often contains detailed synthetic procedures, and several patents related to this compound are mentioned, which would be the primary source for such information ncats.iouni.lu.
Derivatization Strategies for Structure-Activity Relationship Investigations of this compound
Structure-Activity Relationship (SAR) investigations involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity nih.govscirp.orgresearchgate.net. This compound has been described as an anorectic that was never marketed wikipedia.orgnucleos.comncats.io. While the specific biological targets or activities relevant to SAR studies of this compound are not detailed in the synthesis-focused search results, general derivatization strategies applicable to compounds with functional groups like those in this compound (hydroxyl, secondary amine, aromatic rings, chlorine substituent) would include:
Modification of the hydroxyl group: This could involve forming esters, ethers, or carbamates google.comgoogleapis.comepo.orggoogleapis.comepo.org. These modifications can alter properties like solubility, metabolic stability, and ability to cross biological membranes.
Modification of the secondary amine group: The nitrogen can be alkylated, acylated, or form part of a more complex cyclic structure. These changes can impact basicity, steric profile, and interactions with biological targets.
Modifications to the aromatic rings: Substituents on the phenyl rings can be altered in terms of their electronic properties (e.g., changing chlorine to fluorine or adding electron-donating groups), steric bulk, or position. This is a common strategy in SAR studies to probe interactions with binding sites.
Isosteric replacements: Replacing atoms or groups with others having similar size and electronic properties (e.g., replacing a CH2 group with an oxygen or sulfur) can reveal the importance of specific structural features.
Patent literature, such as those mentioning this compound in the context of prodrugs or conjugates google.comgoogleapis.comepo.orggoogleapis.comepo.org, suggests that derivatization strategies have been explored, likely to improve pharmacokinetic properties or target delivery. For instance, forming carbamate (B1207046) linkages is a known strategy for creating prodrugs of amine-containing compounds google.comgoogleapis.comgoogle.com. Derivatization with functional groups suitable for conjugation to carriers like polyethylene (B3416737) glycol (PEG) has also been described in general terms for amine-containing biologically active moieties epo.orggoogleapis.comepo.org.
Chemical Modifications and Analog Design of this compound
Chemical modification and analog design involve altering the structure of a lead compound, such as this compound, to create new molecules with similar chemical and biological characteristics. slideshare.net This process is a fundamental aspect of medicinal chemistry aimed at optimizing properties like potency, selectivity, and pharmacokinetic profiles. Analog design typically involves making systematic changes to the functional groups or core structure of the molecule.
While specific detailed research findings on the chemical modifications and analog design of this compound are not extensively available in the provided search results, the general principles of analog design in medicinal chemistry can be applied. This often includes:
Substitution: Replacing existing atoms or groups with others (e.g., changing the halogen substituent on the phenyl ring or modifying the methylamino group).
Isosteric Replacement: Substituting a group with another having similar size, shape, and electronic properties.
Ring Modification: Altering the size or nature of the phenyl rings.
Chain Extension or Shortening: Modifying the length of the linker between the key structural elements.
The goal of these modifications would be to explore the structure-activity relationship (SAR) of this compound and potentially identify analogs with improved properties for specific research applications. The process often involves multi-step synthetic routes. googleapis.comiiab.me
Molecular Target Identification and Ligand Receptor Interactions of Setazindol
Nicotinic Acetylcholine (B1216132) Receptor Binding Studies of Setazindol
Radioligand Binding Assays for Nicotinic Acetylcholine Receptors
Data Analysis and Receptor Occupancy Modeling (e.g., Scatchard Analysis)
Data analysis in ligand-receptor binding studies often involves techniques like Scatchard analysis to determine key binding parameters such as the dissociation constant (Kd) and the maximum number of binding sites (Bmax). graphpad.comwikipedia.orgyoutube.com Scatchard analysis linearizes binding data, allowing for the graphical determination of these parameters. graphpad.comwikipedia.org However, it is noted that direct fitting of binding isotherms using nonlinear regression is often preferred in modern analysis due to potential drawbacks of linearization methods. wikipedia.orgresearchgate.netgraphpad.com Receptor occupancy modeling, including approaches like Scatchard analysis, is a valuable tool in pharmacology to understand the extent to which a compound engages its target in a biological system. nih.govplos.orgnih.gov While the search results mention Scatchard analysis and receptor occupancy modeling in a general context, specific data or studies applying these methods directly to this compound were not found within the provided snippets.
Investigation of Other Potential Molecular Targets of this compound
Beyond primary targets, the pharmacological profile of a compound can be influenced by its interactions with other molecular entities. Investigations into these off-target interactions are essential for a comprehensive understanding of a compound's effects.
Exploration of Monoamine Transporter Interactions
Monoamine transporters, such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), are responsible for the reuptake of monoamine neurotransmitters from the synaptic cleft, thereby regulating neurotransmission. wikipedia.orgrjeid.com Compounds that interact with these transporters can significantly impact mood, behavior, and other physiological processes. rjeid.com this compound is mentioned in lists of compounds that are related to or classified alongside substances known to interact with monoamine transporters, including cocaine analogues and serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs). iiab.meen-academic.cominfogalactic.comiiab.mewikipedia.orggoogle.com Some of these related compounds are explicitly stated to inhibit the reuptake of monoamines. wikipedia.orgnih.gov While this compound's inclusion in these lists suggests potential interactions with monoamine transporters, specific data on its binding affinity or functional effects on DAT, NET, or SERT were not found in the provided search snippets.
Analysis of G-Protein Coupled Receptor (GPCR) Modulatory Activities
G-protein coupled receptors (GPCRs) constitute a large and diverse family of transmembrane receptors that play crucial roles in a wide range of physiological processes by coupling to intracellular G proteins. youtube.comnih.gov They are major targets for therapeutic drugs. nih.gov Modulatory activities at GPCRs can involve agonists, antagonists, or allosteric modulators that bind to distinct sites on the receptor to influence its activity. nih.gov The search results include general information about GPCRs and their modulation youtube.comnih.govwikitrans.net, and one result lists "Oxytocin Receptor" under a category related to this compound targetmol.com. However, specific details or data regarding this compound's direct modulatory activities at GPCRs, including the oxytocin (B344502) receptor, are not present in the provided snippets.
Assessment of Ion Channel Modulation
Ion channels are pore-forming proteins that control the flow of ions across cell membranes, playing critical roles in cellular excitability, signaling, and homeostasis. hstalks.com Modulation of ion channel activity can occur through various mechanisms, including direct binding of ligands, changes in membrane voltage, or intracellular signaling pathways. hstalks.comnih.gov Ion channels are important drug targets. hstalks.comsophion.com The search results contain general information about ion channel modulation nih.govsophion.comnih.govelifesciences.org and list "Ion channel" as a target category in the context of chemical libraries that may include this compound targetmol.com. However, specific research findings or data demonstrating this compound's direct effects on particular ion channels were not found within the provided snippets.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how variations in the chemical structure of a compound influence its biological activity. numberanalytics.comwikipedia.orggardp.orgcollaborativedrug.comresearchgate.net By synthesizing and testing a series of analogues with systematic modifications, researchers can identify key structural features responsible for desired (or undesired) pharmacological effects and optimize compounds for potency, selectivity, and other properties. wikipedia.orggardp.orgcollaborativedrug.com The search results indicate that this compound is mentioned in the context of SAR studies, particularly in relation to cocaine analogues. iiab.meen-academic.cominfogalactic.comiiab.me This suggests that SAR investigations have been conducted on this compound and related compounds to explore how structural changes affect their activity, likely at targets such as monoamine transporters. iiab.me While the search results confirm the relevance of SAR to this compound and its analogues, detailed data tables or specific findings from these SAR studies were not provided in the snippets.
Design and Synthesis of this compound Analogues for SAR Elucidation
The design and synthesis of analogues are crucial steps in Structure-Activity Relationship (SAR) studies. This process involves creating compounds with slight modifications to the core structure of a lead compound to understand how these changes affect biological activity. researchgate.netcreative-biolabs.com Analogue synthesis can start from a lead compound or involve a full synthesis depending on the complexity. researchgate.net The aim is to identify which chemical groups are important for the desired effect and to potentially improve potency or modify properties. researchgate.netcreative-biolabs.com While the search results mention this compound in lists alongside compounds for which SAR studies have been conducted, specific details on the design and synthesis of this compound analogues are not provided. en-academic.comiiab.meiiab.meiiab.me
Pharmacophore Modeling and Ligand-Based Drug Design for this compound
Ligand-based drug design (LBDD) is an approach used when the 3D structure of the biological target is unknown. gardp.orgnih.gov It relies on the chemical information of known active and inactive molecules to understand the structural features required for biological activity. gardp.org Pharmacophore modeling is a key technique in LBDD. nih.govslideshare.net A pharmacophore model represents the essential steric and electronic features of a molecule that are necessary for it to interact with a specific biological target and trigger a biological response. nih.govfrontiersin.org These features can include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and ionizable groups, along with their spatial arrangement. nih.govfrontiersin.org By studying the conformational properties of active compounds, hypotheses about the pharmacophore can be formed. en-academic.com While the search results discuss pharmacophore models in the context of related compounds and LBDD methodologies, a specific pharmacophore model for this compound is not presented. en-academic.comwikiwand.comwikipedia.orgnih.govslideshare.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a modeling technique that relates the biological activity of compounds to their molecular properties using mathematical models. creative-biolabs.comslideshare.netnih.gov Unlike SAR, which is often qualitative, QSAR aims to quantify these relationships, allowing for the prediction of the activity level of new compounds. creative-biolabs.com QSAR models use molecular descriptors, which are numerical representations of a compound's chemical structure and properties, to build predictive models. slideshare.net These descriptors can include properties like molecular weight, logP, and charge. slideshare.net QSAR studies can help to identify the structural features that favor high potency at a target. en-academic.com Although QSAR is mentioned in the context of related compounds that affect monoamine transporters, specific QSAR analyses performed on this compound derivatives are not detailed in the provided search results. en-academic.comwikiwand.comwikipedia.orgiiab.me
Preclinical Pharmacological and Biochemical Characterization of Setazindol
In Vitro Mechanistic Studies of Setazindol
In vitro studies are fundamental in elucidating the cellular and molecular mechanisms by which a compound exerts its effects. These studies typically involve a range of assays designed to probe a compound's interactions with biological targets and its influence on cellular processes.
Cellular Assays for Receptor Activation and Signal Transduction
Cellular assays are widely used to assess a compound's ability to activate or inhibit specific receptors and the subsequent cascade of events within a cell, known as signal transduction handwiki.orgiiab.meiiab.meepo.org. These assays can measure various cellular responses, including changes in intracellular calcium levels, cyclic AMP production, or the phosphorylation status of key proteins iiab.meepo.orgiiab.me. Reporter gene assays, for instance, can quantify the activation of signaling pathways by linking a reporter gene expression to the activation of a specific receptor or pathway epo.org. Despite the importance of such assays in characterizing pharmacologically active compounds, specific data regarding this compound's activity in cellular receptor activation or signal transduction assays were not found in the conducted literature search.
Enzyme Inhibition or Activation Profiling
Enzyme profiling studies are conducted to determine if a compound can inhibit or activate specific enzymes. This is crucial for understanding potential mechanisms of action and identifying off-target effects iiab.meresearchgate.netmerckmillipore.com. Many drugs exert their therapeutic effects by modulating enzyme activity, for example, inhibitors of enzymes involved in neurotransmitter breakdown iiab.metaylorandfrancis.com. A broad panel of enzyme assays can be utilized to assess a compound's selectivity and potency against various enzymatic targets researchgate.net. While this compound's potential classification might suggest interactions with enzymes involved in monoamine metabolism, specific data from enzyme inhibition or activation profiling studies for this compound were not identified in the available search results.
Biochemical Pathway Modulation by this compound
Investigating the modulation of biochemical pathways provides a broader understanding of how a compound impacts cellular function beyond direct receptor or enzyme interactions taylorandfrancis.com. These studies can involve analyzing changes in metabolite levels, pathway intermediates, or the activity of multiple enzymes within a pathway taylorandfrancis.com. Techniques such asWestern blotting, ELISA, and activity-based protein profiling can be employed to assess pathway modulation iiab.menih.gov. Despite the relevance of understanding biochemical pathway modulation for compounds affecting the central nervous system or metabolism, information detailing the specific effects of this compound on biochemical pathways was not found in the conducted searches.
Target Engagement Assays
Target engagement assays are designed to confirm that a compound physically interacts with its intended biological target within a cellular context nih.govwikipedia.orgiiab.megiffordbioscience.com. These assays can provide valuable information about the compound's binding affinity, occupancy, and residence time on the target protein in a more physiologically relevant environment compared to cell-free binding assays nih.goviiab.megiffordbioscience.com. Techniques such as NanoBRET™ target engagement assays allow for the measurement of compound-target binding in live cells nih.goviiab.megiffordbioscience.com. While crucial for validating the mechanism of action, specific data from target engagement assays for this compound were not identified in the available literature.
In Silico Modeling and Predictive Studies of this compound
In silico methods utilize computational approaches to model and predict the behavior and interactions of compounds epo.orgiiab.menycu.edu.twgoogle.comcbsa-asfc.gc.ca. These methods can complement experimental studies and provide insights into potential mechanisms and properties.
Interactions with Biological Systems and Pathway Modulation by Setazindol
Neurochemical Correlates of Setazindol Activity
The neurochemical activity of this compound is primarily characterized by its influence on the reuptake mechanisms of key monoamine neurotransmitters in the central nervous system. Research indicates that this compound acts as a reuptake inhibitor of norepinephrine (B1679862), dopamine (B1211576), and serotonin (B10506). This classification places it among compounds known as serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs) wikipedia.orgfishersci.at. It is also listed in categories of norepinephrine reuptake inhibitors (NRIs) and dopamine reuptake inhibitors (DRIs) citeab.comontosight.ainih.govguidetopharmacology.org. By inhibiting the reuptake of these neurotransmitters, this compound is understood to increase their extracellular concentrations in the synaptic cleft, thereby enhancing neurotransmission in pathways regulated by norepinephrine, dopamine, and serotonin.
Impact on Neurotransmitter Systems Beyond Nicotinic Acetylcholine (B1216132)
This compound's primary impact on neurotransmitter systems, as identified in the available information, is centered on the monoaminergic systems, specifically those involving norepinephrine, dopamine, and serotonin wikipedia.orgfishersci.atciteab.comontosight.ainih.govguidetopharmacology.org. Its mechanism of action involves blocking the reuptake transporters for these neurotransmitters, leading to elevated levels in the synapse. While the provided outline mentions nicotinic acetylcholine receptors, the conducted search did not yield specific information detailing this compound's direct interaction with or modulation of nicotinic acetylcholine systems. The available data focuses predominantly on its role as a monoamine reuptake inhibitor.
Modulation of Intracellular Signaling Cascades by this compound
Information specifically detailing the modulation of intracellular signaling cascades directly by this compound was not identified in the consulted literature. While the activity of reuptake inhibitors can indirectly influence downstream signaling pathways through altered neurotransmitter levels and subsequent receptor activation, the precise intracellular cascades modulated by this compound have not been explicitly described in the search results.
Methodological Considerations and Advanced Research Techniques for Setazindol Studies
Advanced Spectroscopic Techniques for Molecular Characterization
Advanced spectroscopic techniques are crucial for the definitive identification, structural elucidation, and purity assessment of chemical compounds such as Setazindol. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental tools in this process. While basic molecular information for this compound, including its molecular formula and mass, is publicly available wikipedia.orgncats.iouni.luchemspider.comepa.gov, detailed spectroscopic data specifically for this compound were not prominently featured in the search results as standalone research findings.
NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. Different NMR experiments (e.g., ¹H NMR, ¹³C NMR, 2D NMR) can confirm the proposed chemical structure of this compound and identify any impurities. MS, on the other hand, provides information about the molecular weight and fragmentation pattern of the compound, which can be used to confirm its identity and gain insights into its structural subunits. Techniques like High-Resolution Mass Spectrometry (HRMS) can determine the exact molecular mass, aiding in the confirmation of the molecular formula ncats.iouni.luchemspider.comepa.gov. The application of these techniques is standard practice in synthetic chemistry and drug discovery to ensure the quality and identity of synthesized compounds.
High-Throughput Screening Methodologies for this compound Derivatives
High-Throughput Screening (HTS) is a widely used process in drug discovery that enables the rapid testing of large libraries of chemical compounds against specific biological targets bmglabtech.comwikipedia.orgselvita.com. This methodology is essential for identifying potential "hits" or "leads" that exhibit desired biological activity bmglabtech.com. While the search results did not detail specific HTS campaigns conducted on this compound derivatives, HTS methodologies could be applied to screen libraries of compounds structurally related to this compound to identify novel compounds with modulated or different biological activities.
HTS typically involves miniaturized assays conducted in multi-well plates (e.g., 384, 1536, or even 3456 wells) bmglabtech.comwikipedia.orgselvita.com. Automated liquid handling systems, robotics, and sensitive detectors are employed to perform experiments and collect data efficiently bmglabtech.comwikipedia.org. The process often includes assay development and miniaturization, pilot screens, primary screens, confirmation assays, and dose-response analysis to characterize the activity of identified hits selvita.com. Computational chemistry and chemoinformatic tools are integral for data analysis, hit selection, and filtering out false positives selvita.com. Applying HTS to this compound derivatives could involve developing assays targeting specific receptors or enzymes potentially modulated by the compound's structural features, thereby exploring the structure-activity relationship of this chemical class.
Application of Omics Technologies (e.g., Proteomics, Metabolomics)
Omics technologies, such as proteomics and metabolomics, offer comprehensive approaches to study biological systems at the molecular level. Proteomics involves the large-scale study of proteins, including their expression levels, modifications, and interactions nih.govnih.gov. Metabolomics focuses on the global analysis of metabolites, the small molecules involved in metabolic pathways nih.govnih.gov. These technologies can provide valuable insights into the biological effects of a compound and its mechanism of action nih.govnih.govnih.gov.
In the context of studying a compound like this compound, proteomics could be used to investigate how exposure to the compound affects the protein expression profile in cells or tissues. This could help identify cellular pathways that are modulated by this compound. Similarly, metabolomics could be applied to analyze changes in the metabolic landscape induced by the compound, potentially revealing its impact on various biochemical processes. While the search results provided general information about the utility of proteomics and metabolomics in research nih.govnih.govnih.govnih.gov, they did not include specific studies where these technologies were applied to investigate the effects of this compound. The application of these techniques could involve analyzing biological samples (e.g., cell lysates, tissue extracts, biofluids) from experiments where systems are treated with this compound and comparing the protein or metabolite profiles to control samples.
Ethical Considerations in Preclinical Research Models (General)
Preclinical research, which involves studies conducted before clinical trials in humans, often utilizes in vitro and in vivo models to assess the potential efficacy and safety of a compound wikipedia.orgals.netnih.gov. Ethical considerations are paramount in preclinical research, particularly when involving animal models. General ethical principles and regulatory guidelines are in place to ensure the humane treatment of animals and the scientific integrity of the research wikipedia.orgals.netnih.govfraunhofer.de.
Key ethical considerations in preclinical research models include the principles of the 3Rs: Replacement (using non-animal methods whenever possible), Reduction (minimizing the number of animals used), and Refinement (minimizing pain, suffering, and distress in animals) wikipedia.org. Study designs must be rigorous, including appropriate controls, randomization, and blinding to minimize bias and ensure the reliability of the results nih.gov. Regulatory bodies often require adherence to Good Laboratory Practice (GLP) guidelines to ensure the quality and integrity of non-clinical safety data submitted for regulatory approval wikipedia.orgfraunhofer.de. The choice of animal species should be scientifically justified and the lowest phylogenetic scale appropriate for the research question should be used wikipedia.org. While the search results discussed these general ethical considerations in preclinical research wikipedia.orgals.netnih.govfraunhofer.dejax.org, they did not highlight any specific ethical challenges or considerations uniquely associated with this compound studies.
Conclusion and Future Perspectives for Setazindol Research
Synthesis of Key Academic Findings on Setazindol
Academic research on this compound has explored various aspects of its properties and potential applications. This compound has been identified in the context of norepinephrine-dopamine reuptake inhibitors (NDRIs) iiab.me. It has also appeared in patent applications related to methods and compositions for preventing addiction and the synthesis of prodrugs google.comgoogle.comgoogleapis.com. One patent mentions this compound in the context of methods and devices for the treatment of ocular conditions, although the specific findings related to this compound in this context are not detailed google.comgoogleapis.com. Another academic finding places this compound within a list of chemical compounds in a customs tariff schedule cbsa-asfc.gc.ca. Research into the synthesis of this compound has been documented, with a file illustrating its synthesis citing academic journals and a Spanish patent wikipedia.org.
Unanswered Questions and Challenges in this compound Research
Despite the existing academic findings, several unanswered questions and challenges remain in this compound research. The precise therapeutic potential and full pharmacological profile of this compound are not extensively detailed in the readily available academic literature. While it is mentioned as an NDRI iiab.me, the specific implications of this activity are not fully elucidated in the provided search results. Challenges in drug research and development, in general, include issues related to disease recognition, diagnosis, evaluating treatment effects, and patient recruitment for clinical research, particularly for rare diseases nih.gov. Furthermore, the irreproducibility of preclinical studies is a significant concern in drug development, stemming from factors such as poor statistical analysis and weak experimental design, which can slow down the discovery process jpccr.eu. Delivering drugs to specific targets within the body, such as the eye, also presents significant challenges due to biological barriers and the risk of toxicity or complications from delivery methods google.com. These general challenges in pharmacological research likely extend to the study of this compound.
Promising Avenues for Future Academic Inquiry into this compound
Future academic inquiry into this compound could focus on several promising avenues. A key area for future research involves a more in-depth investigation into its specific pharmacological targets and mechanisms of action beyond its classification as an NDRI iiab.menih.gov. Exploring the implications of its mention in patents related to addiction and ocular conditions could reveal potential therapeutic applications that warrant further study google.comgoogle.comgoogleapis.com. Detailed preclinical studies designed with robust statistical analysis and experimental rigor are crucial to ensure reproducibility and provide a solid foundation for potential clinical translation jpccr.euppd.comaltasciences.com. Investigating novel delivery methods could address challenges associated with targeting specific tissues or organs google.com. Given its appearance in a customs tariff schedule cbsa-asfc.gc.ca, further research might also explore its industrial applications or regulatory status in different contexts. Comparative studies with other compounds in the NDRI class could also provide valuable insights into this compound's unique properties.
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and characterizing Setazindol (C₁₅H₁₆ClNO) in preclinical studies?
- Methodological Answer : Synthesis typically involves condensation of 4-chlorobenzaldehyde with methylamine derivatives, followed by reduction and purification. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight validation. Regulatory guidelines (e.g., FDA/EMA) mandate documentation of stereochemical integrity and residual solvent analysis .
Q. How does this compound’s mechanism of action as an appetite suppressant differ from other psychostimulants like Mazindol or Sibutramine?
- Methodological Answer : Comparative studies should employ in vitro receptor-binding assays (e.g., dopamine/norepinephrine transporters) and in vivo metabolic monitoring in animal models. Dose-response curves and pharmacokinetic profiling (e.g., half-life, bioavailability) can highlight selectivity. Reference structural analogs in pharmacological databases (e.g., PubChem CID 125017) to contextualize mechanisms .
Q. What are the critical parameters for ensuring reproducibility in this compound toxicity studies?
- Methodological Answer : Standardize animal models (e.g., Sprague-Dawley rats) with controlled diets, administer this compound at clinically relevant doses (e.g., 0.5–2.0 mg/kg), and monitor serum levels. Include negative controls and adhere to OECD Guidelines 423/425 for acute toxicity protocols. Statistical power analysis (α=0.05, β=0.20) ensures sample adequacy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported efficacy data for this compound across different preclinical models?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., species-specific metabolism, dosing schedules). Apply meta-regression to assess heterogeneity sources. Validate findings via cross-species pharmacokinetic modeling and ex vivo tissue analyses (e.g., hypothalamic receptor density) .
Q. What experimental designs are optimal for isolating this compound’s neurochemical effects from its peripheral metabolic actions?
- Methodological Answer : Use conditional knockout models (e.g., CNS-specific dopamine receptor deletions) paired with isotopic tracing (¹³C-glucose) to distinguish central vs. peripheral pathways. Combine microdialysis (brain extracellular fluid) with indirect calorimetry for real-time energy expenditure tracking .
Q. How should researchers integrate multi-omics data (e.g., transcriptomics, metabolomics) to elucidate this compound’s long-term metabolic impacts?
- Methodological Answer : Apply longitudinal study designs with staggered sampling points (baseline, 4-week, 12-week). Use pathway enrichment tools (e.g., Gene Ontology, KEGG) to identify dysregulated networks. Validate candidate biomarkers (e.g., leptin/adiponectin ratios) via targeted LC-MS/MS and orthogonal assays .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for addressing non-linear dose-response relationships in this compound studies?
- Methodological Answer : Employ non-parametric models (e.g., Hill equation, Emax models) to fit sigmoidal curves. Use bootstrapping or Bayesian hierarchical models to quantify uncertainty. Report effect sizes (e.g., Cohen’s d) with 95% confidence intervals .
Q. How can researchers differentiate this compound’s primary pharmacological targets from off-site interactions in high-throughput screens?
- Methodological Answer : Implement counter-screening assays against related receptors (e.g., serotonin 5-HT₂C) and use computational docking (AutoDock Vina) to predict binding affinities. Apply CRISPR-Cas9-mediated gene silencing to confirm target specificity .
Ethical & Regulatory Considerations
Q. What are the ethical implications of using this compound in animal models with induced metabolic syndromes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
